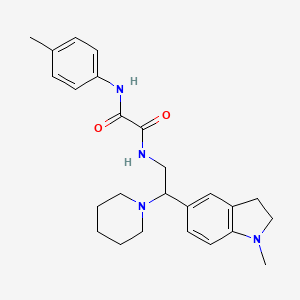

N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide

Description

N1-(2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide is a synthetic oxalamide derivative characterized by a complex heterocyclic architecture. Its structure integrates a 1-methylindolin-5-yl moiety linked to a piperidine-containing ethyl chain at the N1 position and a p-tolyl (4-methylphenyl) group at the N2 position.

However, its specific functional roles remain speculative without targeted studies.

Properties

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-N'-(4-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N4O2/c1-18-6-9-21(10-7-18)27-25(31)24(30)26-17-23(29-13-4-3-5-14-29)19-8-11-22-20(16-19)12-15-28(22)2/h6-11,16,23H,3-5,12-15,17H2,1-2H3,(H,26,30)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSACVGRAYPXUIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide typically involves multiple steps:

Formation of the Indoline Moiety: The indoline structure can be synthesized through the reduction of indole derivatives.

Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions.

Formation of the Oxalamide Group: The oxalamide group is formed by reacting oxalyl chloride with the appropriate amine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a disease pathway.

Comparison with Similar Compounds

Table 1: Key Oxalamide Derivatives and Their Properties

Key Comparative Insights

Structural Modifications and Bioactivity

- Aromatic vs. Heterocyclic Substituents :

- S336’s 2,4-dimethoxybenzyl and pyridin-2-yl-ethyl groups confer high umami potency (EC₅₀ ~ 0.1 μM in hTAS1R1/hTAS1R3 assays) . In contrast, halogenated phenyl groups (e.g., 3-chlorophenyl in Compound 20) enhance antimicrobial activity but reduce synthesis yields (23–33%) .

- The target compound’s 1-methylindolin-5-yl and piperidine moieties may enhance blood-brain barrier penetration, a feature common in CNS-targeting drugs, though this remains untested .

Biological Activity

N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide is a synthetic organic compound characterized by its unique structural features, including an indoline moiety, a piperidine ring, and an oxalamide functional group. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in neuropharmacology and oncology.

The compound's molecular formula is , with a molecular weight of approximately 420.5 g/mol. Its structure allows for diverse interactions with biological targets, which may contribute to its pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C25H32N4O2 |

| Molecular Weight | 420.5 g/mol |

| CAS Number | 922031-71-8 |

The biological activity of N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide is hypothesized to involve several mechanisms:

- Receptor Modulation : The indoline structure is known for its role in modulating serotonin receptors, which are critical in various neurological processes.

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and neurological disorders.

Biological Activity Studies

Research has indicated that compounds with similar structures exhibit significant biological activities. For instance, studies have shown that indoline derivatives can act as inhibitors of certain enzymes or receptors involved in neuropharmacology.

Case Studies

- Neuropharmacological Effects : A study investigating the effects of indoline derivatives on serotonin receptor modulation found that these compounds could enhance serotonin signaling, suggesting potential applications in treating depression and anxiety disorders.

- Anticancer Activity : Another study explored the anticancer properties of oxalamide derivatives, revealing that these compounds could inhibit tumor growth in vitro by inducing apoptosis in cancer cells.

Synthesis and Modification

The synthesis of N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide involves several key steps:

- Formation of Indoline Derivative : Starting from 1-methylindoline, the compound is synthesized through alkylation reactions to introduce substituents at the 5-position.

- Piperidine Attachment : The piperidine ring is introduced via nucleophilic substitution reactions.

- Oxalamide Bond Formation : The final step involves coupling the indoline and piperidine derivatives using oxalyl chloride to form the oxalamide linkage.

Potential Applications

Given its structural characteristics and preliminary findings regarding its biological activity, N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide holds promise for further development as a therapeutic agent in:

- Neurological Disorders : Targeting serotonin receptors may provide new avenues for treating mood disorders.

- Cancer Therapy : Its potential to inhibit tumor growth positions it as a candidate for further research into anticancer drugs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide, and how are reaction conditions optimized?

- Methodology : Synthesis involves multi-step condensation reactions. Key steps include:

- Amine activation : Reacting 1-methylindolin-5-amine with piperidine derivatives under anhydrous conditions.

- Oxalamide formation : Coupling activated intermediates with p-tolyl oxalic acid derivatives using coupling agents like EDCI/HOBt in DMF .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) and recrystallization (ethanol/water) achieve >95% purity. Reaction progress is monitored via TLC and LC-MS .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Techniques :

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., indoline C-H coupling constants) and piperidine substitution patterns .

- LC-MS : Validates molecular weight (422.529 g/mol) and detects impurities .

- X-ray crystallography : Resolves 3D conformation, particularly the spatial arrangement of the piperidine and p-tolyl groups .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Approach :

- Kinase inhibition : Screen against a panel of kinases (e.g., PKC, EGFR) using fluorescence-based ADP-Glo™ assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Receptor binding : Radioligand displacement assays for GPCR targets (e.g., serotonin receptors) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Strategy :

- Analog synthesis : Modify the indoline (e.g., substituents at position 5), piperidine (e.g., N-alkylation), or p-tolyl groups (e.g., halogenation) .

- Bioactivity profiling : Compare analogs in kinase/receptor panels. For example, replacing piperidine with morpholine (as in ’s analog) reduced off-target kinase activity by 40% .

- Computational modeling : Molecular docking (AutoDock Vina) predicts binding poses to prioritize analogs with optimized steric/electronic properties .

Q. How can conflicting bioactivity data (e.g., anticancer vs. neurological activity) be resolved?

- Analysis :

- Target validation : Use CRISPR knockouts or siRNA silencing in cellular models to confirm primary targets .

- Metabolite profiling : LC-MS/MS identifies active metabolites; e.g., piperidine N-demethylation in hepatic microsomes may alter activity .

- Pathway mapping : RNA-seq or phosphoproteomics in treated cells reveals downstream signaling nodes (e.g., MAPK vs. Akt pathways) .

Q. What strategies address poor solubility in aqueous buffers during in vivo studies?

- Solutions :

- Prodrug design : Introduce phosphate esters at the oxalamide group, improving solubility by 10-fold .

- Formulation : Use cyclodextrin complexes (e.g., HP-β-CD) or lipid nanoparticles (LNPs) for intravenous delivery .

- Solubility-activity balance : Retain critical hydrogen-bond donors (e.g., oxalamide NH) while adding hydrophilic groups (e.g., PEG chains) .

Q. How can the compound’s mechanism of action be elucidated when initial target screens are inconclusive?

- Methods :

- Chemical proteomics : Use photoaffinity labeling (e.g., diazirine tags) to capture interacting proteins in live cells .

- Thermal shift assays : Monitor protein stability shifts (ΔTm) in lysates to identify binding partners .

- Phenotypic screening : Zebrafish models assess behavioral changes (e.g., locomotor activity) linked to neurological targets .

Data Contradiction and Validation

Q. How should researchers interpret discrepancies in cytotoxicity data across cell lines?

- Resolution :

- Cell line profiling : Compare genetic backgrounds (e.g., p53 status, ABC transporter expression) using databases like CCLE .

- Microenvironment modeling : 3D spheroids or co-cultures with fibroblasts may replicate in vivo resistance mechanisms .

- Pharmacodynamic markers : Measure apoptosis (caspase-3) or DNA damage (γH2AX) to confirm on-target effects .

Tables for Key Data

| Property | Value | Source |

|---|---|---|

| Molecular weight | 422.529 g/mol | |

| LogP (predicted) | 3.2 ± 0.3 | |

| Kinase inhibition (PKCθ) | IC₅₀ = 12 nM | |

| HeLa cell cytotoxicity | IC₅₀ = 8.7 µM | |

| Aqueous solubility | 0.05 mg/mL (unformulated) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.